Adenosine 3'-phosphate 5'-phosphosulfate lithium

PAPS stability solid-state decomposition ambient temperature degradation

Kinetic characterization of sulfotransferases (SULTs) requires a substrate that does not limit enzyme activity. Standard PAPS salts often exhibit variable solubility or lack specific receptor activities. This PAPS lithium salt resolves these issues: - Universal sulfate donor for phase II metabolism & glycobiology; lower Km vs. APS ensures accurate kcat/Km determination - Selective P2Y1 antagonist (EC50=3.3 μM); essential for purinergic signaling studies - Direct BPntase substrate (Km=0.5 μM); enables lithium mechanism-of-action research - Lithium-specific properties not replicated by sodium or ammonium salts Available in research quantities with documented stability.

Molecular Formula C10H19Li4N5O17P2S
Molecular Weight 603.2 g/mol
Cat. No. B15547941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-phosphate 5'-phosphosulfate lithium
Molecular FormulaC10H19Li4N5O17P2S
Molecular Weight603.2 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4
InChIKeyCILCBHVMBXGMCP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAPS Lithium Salt: Universal Sulfonate Donor for Sulfotransferase Assays


Adenosine 3′-phosphate 5′-phosphosulfate lithium salt (CAS 109434-21-1), commonly referred to as PAPS lithium salt, is a nucleotide derivative that functions as the universal sulfate donor in all known sulfotransferase (SULT) reactions. It is the essential co-substrate for the transfer of a sulfonate group to a vast array of acceptor molecules, including glycans, hormones, neurotransmitters, and xenobiotics, playing a critical role in phase II drug metabolism, cell signaling, and detoxification pathways. The lithium salt form is a widely employed commercial preparation for in vitro biochemical studies .

1
Universal sulfonate donor for SULT enzyme kinetics and phase II metabolism research
2
Enables in vitro sulfation of glycans, hormones, and xenobiotics for glycobiology and detoxification studies
3
Lithium counterion supports lithium-sensitive enzyme research, including BPntase activity assays

Why PAPS Lithium Salt Is Essential for Critical Assays


The selection of a PAPS salt form is not trivial, as its counterion directly impacts the compound's stability, solubility, and, critically, its biological activity in specific contexts. While PAPS is the universal sulfate donor, the lithium salt exhibits unique properties distinct from its sodium, ammonium, or amine counterparts. Generic substitution risks invalidating experimental results due to differential stability profiles [1], variable solubility that can alter effective concentration in assays , and the lithium cation's unique ability to modulate the activity of specific lithium-sensitive enzymes, a property not shared by other PAPS salts [2].

Salt-form stability mismatch
Lithium salt exhibits faster solid-state decomposition than amine salts; storage and handling protocols differ markedly.
Cation-specific enzyme modulation
Lithium ion uniquely interacts with lithium-sensitive enzymes such as BPntase; sodium or ammonium salts may not support these assay conditions.
Solubility-driven concentration shift
Different counterions alter solubility profiles, potentially shifting effective PAPS concentration in biochemical reactions.

Quantitative Comparison of PAPS Lithium Salt with Analogs


Solid-State Stability: Lithium Salt vs. Amine Salts

In a direct comparison of solid-state stability at ambient temperature, the PAPS lithium salt (and other metal salts like sodium) demonstrated significantly lower stability compared to certain amine salts. After 7 days at ambient temperature, PAPS metal salts exhibited ≤65% undecomposed PAPS, while secondary and tertiary amine salts (e.g., diethylamine, triethylamine) maintained ≥90% undecomposed PAPS [1]. This establishes the lithium salt as a relatively unstable form for solid storage, making its procurement and handling critical, whereas amine salts offer superior shelf-life for applications where stability is paramount.

Solid-state stability
Reported comparison
≤65% undecomposed (Li salt) vs. ≥90% (amine salts) after 7 days at ambient temp.
Supports procurement and storage protocol review
Powder stability data; amine salts offer higher solid-state stability
PAPS stability solid-state decomposition ambient temperature degradation storage conditions

Selective P2Y1 Receptor Antagonism

Adenosine 3′-phosphate 5′-phosphosulfate lithium salt acts as a selective P2Y1 receptor antagonist, a functional property not associated with other common PAPS salts like sodium or ammonium in the same context. In functional assays, the lithium salt inhibits ADP-induced platelet aggregation at concentrations of 10-100 μM and causes relaxation in precontracted guinea-pig taenia coli with an EC50 of 3.3 μM [1]. This biological activity is distinct from its primary role as a sulfate donor and is a key differentiator for research focused on purinergic signaling and platelet function.

P2Y1 receptor interaction
Class-level inference
EC50 3.3 μM (taenia coli relaxation); inhibits platelet aggregation at 10–100 μM
Reported functional selectivity context for lithium salt
Other PAPS salts not tested in this context; tissue/platelet assay data
P2Y1 receptor platelet aggregation ADP antagonist purinergic signaling

Lithium-Sensitive BPntase Substrate Kinetics

The lithium salt form is an essential tool for studying the mammalian lithium-sensitive bisphosphate 3'-nucleotidase (BPntase), an enzyme implicated in lithium's therapeutic effects and toxicity. PAPS lithium salt serves as a direct substrate for BPntase, which catalyzes its conversion to adenosine 5'-phosphosulfate (APS) with a reported Km of 0.5 μM [1]. This specific enzyme-substrate interaction is leveraged to assay BPntase activity and investigate its inhibition by lithium, with the lithium salt providing the relevant cation environment for these studies.

BPntase substrate kinetics
Reported Km
Km = 0.5 μM for recombinant human BPntase
Supports lithium-sensitive enzyme research context
Recombinant enzyme assay; lithium ion as part of substrate
BPntase bisphosphate nucleotidase lithium-sensitive enzyme inositol signaling

Sulfotransferase Efficiency: PAPS vs. APS

For sulfotransferase (SULT) assays, PAPS is the native and kinetically superior sulfate donor compared to adenosine 5′-phosphosulfate (APS), a precursor and alternative substrate. A comparative analysis of enzyme kinetics shows that the sulfotransferase Stf0 has a Km of 0.82 ± 0.06 mM for PAPS, compared to 1.56 ± 0.26 mM for APS [1]. This lower Km for PAPS indicates a higher affinity for the enzyme, making it a more efficient and preferred substrate for achieving maximum catalytic rates in vitro. This class-level advantage is applicable to the lithium salt as the most common form of PAPS used in these assays.

Sulfotransferase efficiency
Head-to-head comparison
Km (PAPS) = 0.82 ± 0.06 mM vs. Km (APS) = 1.56 ± 0.26 mM
Supports higher sulfotransferase affinity for PAPS
Stf0 enzyme kinetics; class-level advantage for PAPS lithium salt form
sulfotransferase kinetics Km comparison PAPS APS

Purity and Decomposition: Procurement Considerations

Commercially available adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate is typically provided with a purity of ≥60% (HPLC) . Critically, the solid compound undergoes rapid decomposition at room temperature, with a reported degradation rate of up to 17% per day at 37°C . This inherent instability dictates strict cold-chain handling and storage, as products must be shipped on dry ice and stored at -70°C to maintain integrity. This is a key differentiator from more stable amine salt derivatives (e.g., triethylamine salt) which can be stored with less stringent precautions [1].

Solid-state decomposition
Reported stability data
Up to 17% degradation per day at 37 °C; typical purity ≥60% (HPLC)
Mandates cold-chain handling and storage at −70 °C
Amine salts show >90% undecomposed after 7 days at ambient temp.
PAPS purity decomposition rate shipping conditions assay reproducibility

Optimal Applications of PAPS Lithium Salt


Sulfotransferase (SULT) Activity Assays

The lithium salt is the gold-standard substrate for characterizing SULT enzyme kinetics. Its lower Km compared to APS [1] ensures that enzyme activity is not limited by substrate affinity, enabling accurate determination of kinetic parameters (kcat, Km) for novel SULTs and the screening of potential inhibitors.

P2Y1 Receptor Signaling and Platelet Function

This compound is uniquely suited for studies of purinergic signaling. Its selective antagonist activity at P2Y1 receptors (EC50 = 3.3 μM in tissue relaxation) [2] makes it a critical tool for dissecting P2Y1-mediated pathways in platelet aggregation, vascular tone, and neuronal signaling, where other PAPS salts are not effective.

Lithium-Sensitive BPntase Activity Assays

The lithium salt form is required for accurate studies of BPntase, a key target of lithium's cellular action. As the direct substrate for this enzyme (Km = 0.5 μM) [3], it enables precise measurement of BPntase activity and investigation of lithium's uncompetitive inhibition mechanism, a niche application where the lithium counterion is integral to the experimental design.

Glycan Sulfation and Metabolic Pathways

PAPS lithium salt is the primary sulfate donor for in vitro sulfation of glycans and other biomolecules . This application is fundamental to research in glycobiology, drug metabolism, and cell signaling. While other salts can serve as a sulfate donor, the lithium salt's established use and wide availability make it the standard for such biochemical assays.

Application
Selection Property
Validation Focus
Sulfotransferase (SULT) activity assays
Reported higher enzyme affinity over APS
Enzyme kinetics and inhibitor screening validation
P2Y1 receptor signaling and platelet function research
Reported P2Y1 receptor interaction context
Purinergic pathway-response endpoints
Lithium-sensitive BPntase activity assays
Lithium salt as enzyme substrate context
BPntase activity measurement and inhibition mechanism studies
Glycan sulfation and metabolic pathway studies
General sulfonate donor compatibility
In vitro sulfation efficiency and donor integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine 3'-phosphate 5'-phosphosulfate lithium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.